![molecular formula C28H41ClN6O B2484027 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride](/img/structure/B2484027.png)
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride
Overview
Description
The compound 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol; hydrochloride (hereafter referred to as Compound A) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C28H40N6O·HCl and a molecular weight of 476.657 g/mol . Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with a butylamino group at position 2, a 4-[(4-methylpiperazin-1-yl)methyl]phenyl moiety at position 5, and a cyclohexanol group at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UNC2025 (hydrochloride) involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically includes the use of microwave reactions, flash chromatography, and preparative high-performance liquid chromatography (HPLC). Key reagents and conditions include the use of tert-butyldimethylsilyl chloride for protection, and various solvents such as methanol and water with trifluoroacetic acid for purification .
Industrial Production Methods: Industrial production of UNC2025 (hydrochloride) would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures such as nuclear magnetic resonance (NMR) and HPLC .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, followed by coupling and salt formation. Key steps include:
Pyrrolo[2,3-d]pyrimidine Core Formation
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Cyclization : Base-mediated cyclization of substituted pyrimidine precursors forms the tricyclic pyrrolo[2,3-d]pyrimidine system. Similar methods are described for MerTK inhibitors using pyrazolopyrimidine intermediates .
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Amination : Introduction of the butylamino group at position 2 occurs via nucleophilic substitution or Buchwald-Hartwig coupling, using palladium catalysts (e.g., Pd(dba)₂) and ligands like Xantphos .
Aryl Coupling Reactions
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Suzuki-Miyaura Coupling : The 4-[(4-methylpiperazin-1-yl)methyl]phenyl group is introduced at position 5 via cross-coupling with a boronic ester or acid derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ are employed .
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Mannich Reaction : Alternative methods utilize Mannich-type reactions to attach the piperazine-methylphenyl moiety .
Functionalization of Cyclohexanol
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The cyclohexanol group at position 7 is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling. Protecting groups (e.g., silyl ethers) may be used to prevent oxidation .
Hydrochloride Salt Formation
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Treatment with HCl gas or aqueous HCl in ethanol or dichloromethane yields the hydrochloride salt, enhancing solubility and stability .
Biochemical Interactions (Non-covalent Reactions)
While not traditional chemical reactions, the compound’s biological activity involves:
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Kinase Inhibition : Binds to ATP pockets of Mer and Flt3 kinases via hydrogen bonding (cyclohexanol OH group) and hydrophobic interactions (butyl chain and aryl groups) .
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pH-Dependent Solubility : The hydrochloride salt dissociates in physiological pH, enhancing bioavailability .
Comparative Analysis with Structural Analogs
Stability and Degradation Pathways
Scientific Research Applications
This compound is primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial in regulating the cell cycle and are often overexpressed in various cancers. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that UNC2025 effectively reduces cell viability across several cancer cell lines. The following table summarizes key findings from various studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (Breast) | 0.5 | CDK4/6 inhibition | |
PC3 (Prostate) | 0.8 | Induction of apoptosis | |
HCT116 (Colon) | 1.2 | Cell cycle arrest |
These findings suggest that UNC2025 has potent anti-cancer effects through its mechanism of action targeting critical regulatory pathways in cancer cell proliferation.
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of this compound. Notably, one study reported a reduction in tumor volume by approximately 60% in mice treated with UNC2025 over a four-week period compared to control groups. This significant reduction underscores its potential as a therapeutic agent in cancer treatment.
Case Studies
A notable case study involved the use of UNC2025 in combination with standard chemotherapy agents. The combination therapy resulted in enhanced antitumor activity and reduced side effects compared to chemotherapy alone, indicating a synergistic effect that could improve patient outcomes.
Toxicity and Safety Profile
Toxicological assessments indicate that UNC2025 exhibits a favorable safety profile at therapeutic doses. However, comprehensive long-term safety studies are necessary to fully elucidate any potential side effects associated with its use.
Mechanism of Action
UNC2025 (hydrochloride) exerts its effects by inhibiting the activity of Mer and Flt3 kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation, leading to increased apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores
Compound B: 4-[2-(2-Methylbutylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
- Key Difference: The butylamino group in Compound A is replaced with a 2-methylbutylamino substituent.
Compound C : 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Key Differences: Substitution at position 4 with pyrrolidin-1-yl instead of butylamino. A 4-chlorophenyl group replaces the 4-[(4-methylpiperazin-1-yl)methyl]phenyl moiety.
- Impact : The chlorophenyl group enhances electron-withdrawing properties, which may improve binding affinity to hydrophobic enzyme pockets. However, the absence of a methylpiperazine group could reduce solubility .
Compound D : 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride
- Key Differences: A piperidine-4-amine group replaces the cyclohexanol moiety. A chlorobenzyl substituent is present instead of the methylpiperazine-containing phenyl group.
- Impact : The chlorobenzyl group may confer stronger π-π stacking interactions with aromatic residues in target proteins, while the piperidine-4-amine could alter hydrogen-bonding patterns .
Piperazine and Piperidine Derivatives
Compound E : 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences :
- A pyrido[1,2-a]pyrimidin-4-one core replaces the pyrrolo[2,3-d]pyrimidine.
- A 1,3-benzodioxol-5-yl group is present at position 2.
- Impact : The pyrido core and benzodioxole group may shift selectivity toward different kinase families compared to Compound A .
Compound F : 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Key Differences :
- A deuterated methyl group on the piperazine ring.
- A sulfonyl linker between the piperazine and phenyl group.
- Impact : Deuterium substitution could improve metabolic stability, while the sulfonyl group may enhance electrostatic interactions with target proteins .
Comparative Data Table
Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
---|---|---|---|---|
A | Pyrrolo[2,3-d]pyrimidine | Butylamino, 4-[(4-methylpiperazin-1-yl)methyl]phenyl, cyclohexanol | 476.657 | High solubility, kinase inhibition potential |
B | Pyrrolo[2,3-d]pyrimidine | 2-Methylbutylamino, 4-[(4-methylpiperazin-1-yl)methyl]phenyl, cyclohexanol | ~490* | Increased lipophilicity |
C | Pyrrolo[2,3-d]pyrimidine | Pyrrolidin-1-yl, 4-chlorophenyl, 4-methylphenyl | 379.90 | Hydrophobic binding affinity |
D | Pyrrolo[2,3-d]pyrimidine | Piperidin-4-amine, chlorobenzyl | 378.3 | Strong π-π interactions |
E | Pyrido[1,2-a]pyrimidin-4-one | 1,3-Benzodioxol-5-yl, 4-methylpiperazin-1-yl | ~420* | Kinase selectivity shift |
F | Pyrazolo[4,3-d]pyrimidin-7-one | Deuterated methylpiperazine, sulfonyl group | ~520* | Enhanced metabolic stability |
*Estimated based on structural similarity.
Research Findings and Implications
- Solubility and Bioavailability: Compound A’s cyclohexanol and methylpiperazine groups likely improve aqueous solubility compared to chlorophenyl- or benzodioxole-containing analogues (e.g., Compounds C and E) .
- Binding Affinity : The methylpiperazine moiety in Compound A may engage in hydrogen bonding with acidic residues (e.g., aspartate or glutamate) in target proteins, whereas chlorophenyl groups (Compound C) favor hydrophobic interactions .
Biological Activity
The compound 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol; hydrochloride , commonly referred to as UNC2025, has emerged as a significant focus in medicinal chemistry due to its potential as a dual inhibitor of Mer and FLT3 kinases. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy in cancer treatment, and relevant research findings.
Chemical Structure and Properties
UNC2025 features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with various functional groups that enhance its biological activity. The molecular formula is with a molecular weight of approximately 476.657 g/mol .
UNC2025 acts primarily as an inhibitor of the Mer and FLT3 kinases, which are crucial in various signaling pathways associated with cancer cell growth and survival. By binding to the ATP-binding sites of these kinases, UNC2025 prevents the phosphorylation processes necessary for activating downstream signaling pathways that promote tumor proliferation and survival. This dual inhibition is particularly relevant for hematological malignancies where Mer and FLT3 signaling is often dysregulated .
Biological Activity
The compound has demonstrated significant biological activity in preclinical studies:
- Inhibition of Kinase Activity : UNC2025 has been shown to inhibit Mer and FLT3 kinases effectively, leading to reduced cellular proliferation in cancer cell lines dependent on these pathways.
- Induction of Apoptosis : Studies indicate that treatment with UNC2025 results in increased apoptosis in cancer cells, particularly those expressing high levels of Mer and FLT3 receptors .
Case Studies
- Acute Lymphoblastic Leukemia (ALL) : In a study focusing on pediatric ALL, UNC2025 exhibited potent inhibitory effects against Mer kinase, correlating with decreased cell viability and increased apoptosis in leukemic cells. This underscores its potential as a therapeutic agent in treating specific leukemias characterized by aberrant Mer signaling .
- Solid Tumors : Research involving solid tumor models has also indicated that UNC2025 can inhibit tumor growth by disrupting key signaling pathways, suggesting broader applicability beyond hematological cancers.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique position of UNC2025 among other kinase inhibitors:
Compound Name | Structural Features | Biological Activity |
---|---|---|
UNC2025 | Pyrrolo[2,3-d]pyrimidine core | Dual inhibitor of Mer/FLT3 kinases |
Brigatinib | Piperazine moiety | Inhibitor targeting ALK mutations in lung cancer |
Pyrazolopyrimidine Compounds | Related pyrimidine structure | Selective inhibition of MerTK activity |
This table illustrates how UNC2025 stands out due to its specific dual inhibitory capabilities against critical kinases involved in oncogenesis.
Synthesis and Optimization
The synthesis of UNC2025 involves multiple steps that require optimization for yield and purity. Techniques such as high-throughput synthesis and advanced purification methods like chromatography are employed to enhance production efficiency. This aspect is crucial for potential industrial applications where large-scale production may be necessary.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) to introduce the butylamino and phenyl-piperazine substituents .
- Protection/deprotection strategies for sensitive functional groups like the cyclohexanol moiety .
- Salt formation (hydrochloride) to improve solubility and stability, often achieved via treatment with HCl in polar solvents .
Key Reference: General Procedure C in outlines a similar synthesis for pyrrolo[2,3-d]pyrimidine derivatives using coupling agents and acid intermediates.
Advanced Question: How can synthetic yield be optimized while minimizing by-products?
Answer:
- Design of Experiments (DoE): Use statistical models to optimize reaction parameters (temperature, solvent, catalyst loading). highlights DoE for flow-chemistry optimization .
- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity (e.g., discusses microwave techniques for analogous heterocycles) .
- Chromatographic purification: Reverse-phase HPLC or flash chromatography resolves structurally similar impurities, such as unreacted intermediates or regioisomers .
Basic Question: What analytical techniques validate the compound’s structure and purity?
Answer:
- NMR spectroscopy: 1H/13C NMR confirms substitution patterns (e.g., piperazine methyl groups at δ ~2.3 ppm, pyrrolopyrimidine protons at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion for C31H43ClN6O2) .
- X-ray crystallography: Resolves stereochemistry of the cyclohexanol ring (see for single-crystal analysis of related compounds) .
Advanced Question: How to address contradictions in reported biological activity data?
Answer:
- Assay validation: Confirm target engagement using orthogonal assays (e.g., kinase inhibition vs. cellular apoptosis in ’s necroptosis studies) .
- Structural analogs: Compare activity of derivatives lacking the piperazine or butylamino groups to identify critical pharmacophores ( discusses SAR for similar compounds) .
- Purity reassessment: Contradictions may arise from impurities; use LC-MS to rule out degradants ( outlines impurity profiling for pharmaceuticals) .
Basic Question: What in vitro models are suitable for initial biological screening?
Answer:
- Kinase inhibition assays: Test against kinases like RIPK1 or PERK, given the compound’s pyrrolopyrimidine core ( uses similar scaffolds for necroptosis inhibition) .
- Cell viability assays: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT or ATP-based luminescence .
- Membrane permeability: Assess via Caco-2 monolayers, considering the hydrochloride salt’s impact on solubility .
Advanced Question: How to improve target selectivity in kinase inhibition?
Answer:
- Computational docking: Use tools like AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets ( references ACD/Labs Percepta for physicochemical predictions) .
- Alanine scanning mutagenesis: Identify critical residues in the target kinase’s active site .
- Proteome-wide profiling: Employ kinome-wide screening (e.g., KINOMEscan) to assess off-target effects .
Basic Question: How to determine solubility and stability under physiological conditions?
Answer:
- pH-solubility profile: Use buffered solutions (e.g., ammonium acetate pH 6.5, as in ) to simulate gastrointestinal or plasma environments .
- Forced degradation studies: Expose to heat, light, and humidity; monitor via HPLC for degradants ( outlines stability testing for hydrochloride salts) .
- LogP measurement: Determine partition coefficient (e.g., shake-flask method) to predict membrane permeability .
Advanced Question: What strategies assess metabolic stability in preclinical models?
Answer:
- Liver microsome assays: Incubate with human or rodent microsomes; quantify parent compound depletion via LC-MS/MS .
- Metabolite identification: Use high-resolution LC-MS/MS to detect phase I/II metabolites ( discusses pharmacological profiling for bicyclic analogs) .
- CYP inhibition screening: Evaluate interactions with cytochrome P450 enzymes to predict drug-drug interactions .
Properties
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHAEAZNSGIAPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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